molecular formula C28H24N4O4 B11464890 ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11464890
M. Wt: 480.5 g/mol
InChI Key: NYNLKSYNEWHIJI-UHFFFAOYSA-N
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Description

Ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a naphthalene moiety, which is known for its stability and aromatic properties, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative through a Friedel-Crafts acylation reaction. This involves reacting naphthalene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Triazatricyclo Compound: The naphthalene derivative is then reacted with a suitable amine to form the triazatricyclo core. This step often requires the use of a strong base, such as sodium hydride, to facilitate the cyclization reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its stable aromatic structure makes it a candidate for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used in biological assays to study its interactions with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It is explored for use in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H24N4O4/c1-4-36-28(35)22-16-21-24(29-23-11-7-8-14-31(23)27(21)34)32(17(2)3)25(22)30-26(33)20-13-12-18-9-5-6-10-19(18)15-20/h5-17H,4H2,1-3H3

InChI Key

NYNLKSYNEWHIJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5C=C4)C(C)C

Origin of Product

United States

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